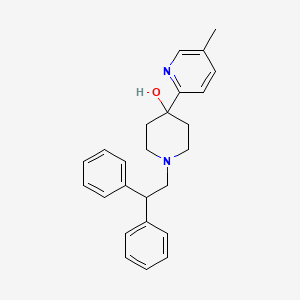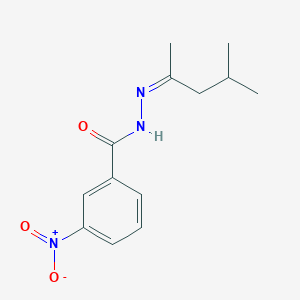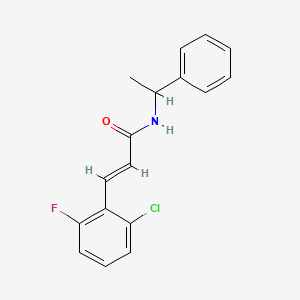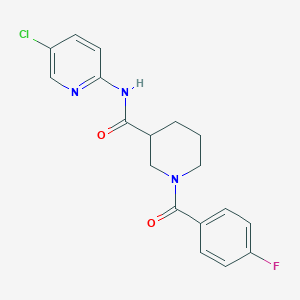
1-(2,2-diphenylethyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-diphenylethyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as DPP-4 inhibitor, is a class of drugs that is used to treat type 2 diabetes. This compound works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone glucagon-like peptide-1 (GLP-1) that regulates blood sugar levels.
Mecanismo De Acción
1-(2,2-diphenylethyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol inhibitor works by inhibiting the enzyme this compound, which breaks down GLP-1. GLP-1 is a hormone that stimulates insulin secretion and inhibits glucagon secretion, leading to a decrease in blood sugar levels. By inhibiting this compound, this compound inhibitor increases the levels of GLP-1, leading to improved glycemic control.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have several biochemical and physiological effects. It increases insulin secretion, decreases glucagon secretion, and improves beta-cell function. In addition, this compound inhibitor has been found to have anti-inflammatory and antioxidant effects, leading to cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,2-diphenylethyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol inhibitor in lab experiments include its specificity for inhibiting this compound, its well-defined mechanism of action, and its ability to improve glycemic control and have cardioprotective effects. The limitations include the need for careful dosing to avoid toxicity and the potential for off-target effects.
Direcciones Futuras
For research on 1-(2,2-diphenylethyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol inhibitor include the development of more potent and selective inhibitors, the investigation of its effects on other metabolic pathways, and the exploration of its potential use in other diseases such as obesity and cardiovascular disease. In addition, the use of this compound inhibitor in combination with other drugs for the treatment of diabetes is an area of active research.
Conclusion:
In conclusion, this compound inhibitor is a class of drugs that is used to treat type 2 diabetes. It works by inhibiting the enzyme this compound, leading to increased levels of GLP-1 and improved glycemic control. This compound inhibitor has been extensively studied in the field of diabetes research and has been found to have several biochemical and physiological effects. The development of more potent and selective inhibitors and the investigation of its potential use in other diseases are areas of active research.
Métodos De Síntesis
The synthesis of 1-(2,2-diphenylethyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol inhibitor involves the reaction of 1-(2,2-diphenylethyl)piperidine with 5-methyl-2-pyridinemethanol in the presence of a reducing agent such as sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(2,2-diphenylethyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol inhibitor has been extensively studied in the field of diabetes research. It has been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. In addition, this compound inhibitor has been found to have cardioprotective effects by reducing inflammation and oxidative stress.
Propiedades
IUPAC Name |
1-(2,2-diphenylethyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-20-12-13-24(26-18-20)25(28)14-16-27(17-15-25)19-23(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,23,28H,14-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJYVKOCUYKGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)CC(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5426038.png)
![1-(2-furylmethyl)-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5426043.png)
![5-[4-(benzyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426048.png)

![methyl 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5426060.png)
![1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5426074.png)
![N-cyclopentyl-2-methyl-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5426082.png)
![8-(3-methyl-2-buten-1-yl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5426085.png)
![N-cyclohexyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5426088.png)
![2-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-1H-benzimidazole](/img/structure/B5426101.png)


![2-(2-ethoxy-4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5426135.png)